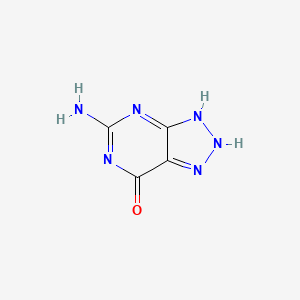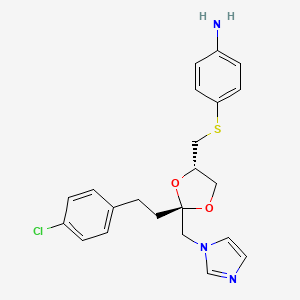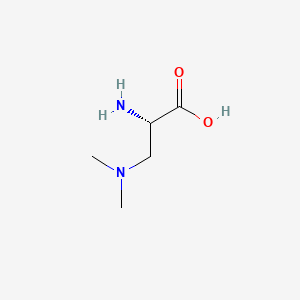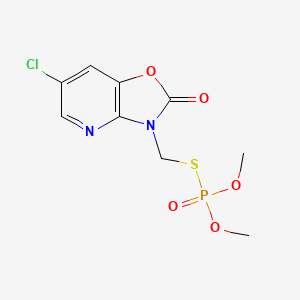
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Amino-PEG4-alcohol has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Amino-PEG4-alcohol involves its ability to act as a linker in bioconjugation and drug delivery systems. In PROTACs, it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the target protein via the ubiquitin-proteasome system . In ADCs, it links an antibody to a cytotoxic drug, allowing for targeted delivery and release of the drug within specific cells .
Zukünftige Richtungen
“2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol” is a poly (ethylene oxide) (PEO) blocking reagent that prevents nonspecific adsorption of analytes in applications using covalent protein coupling such as ELISA . It reduces the adsorption of IgG when coated on carboxylic-terminated surfaces . This suggests potential future applications in the field of bioconjugate chemistry and ELISA development.
Biochemische Analyse
Biochemical Properties
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol plays a significant role in biochemical reactions, particularly in the synthesis of bioconjugate materials. It is commonly used as a spacer or linker in the preparation of drug delivery systems and protein labeling . The compound interacts with various enzymes, proteins, and other biomolecules through its amino and hydroxyl groups. These interactions often involve covalent bonding, which helps in the formation of stable conjugates. For example, this compound can react with carboxyl groups on proteins to form amide bonds, facilitating the attachment of therapeutic agents or imaging probes to the protein .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable conjugates with proteins and other biomolecules allows it to modulate cell function by altering the activity of key signaling molecules . For instance, when used in drug delivery systems, this compound can enhance the uptake of therapeutic agents by cells, leading to improved treatment efficacy .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to enzymes, proteins, and other biomolecules through its amino and hydroxyl groups, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These interactions can result in changes in cellular function and metabolism, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function may vary depending on the experimental setup . In vitro and in vivo studies have demonstrated that the compound can maintain its activity over extended periods, although some degradation may occur over time .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects . At low doses, this compound is generally well-tolerated and does not cause significant toxicity . At high doses, the compound can induce toxic or adverse effects, such as changes in cellular metabolism and organ function . It is essential to determine the optimal dosage for specific applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent breakdown . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions contribute to the compound’s overall biochemical effects and its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity . The compound can be transported across cell membranes through various transporters and binding proteins, which facilitate its uptake and localization within specific cellular compartments . Once inside the cell, this compound can accumulate in different tissues, depending on its affinity for specific biomolecules and cellular structures . This distribution pattern influences the compound’s overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can be localized to the cytoplasm, nucleus, or mitochondria, depending on its interactions with specific proteins and other biomolecules . This subcellular localization is critical for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amino-PEG4-alcohol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of PEG-tosylate or PEG-mesylate with an amine . Another method includes the reductive amination of PEG-aldehyde with an amine . These reactions typically require mild conditions and can be carried out in solvents such as water, dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of Amino-PEG4-alcohol involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or chromatography . The compound is then packaged and stored under controlled conditions to maintain its stability and reactivity .
Analyse Chemischer Reaktionen
Types of Reactions
Amino-PEG4-alcohol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes).
Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, and it can also participate in reduction reactions.
Common Reagents and Conditions
Common reagents used in reactions with Amino-PEG4-alcohol include carboxylic acids, NHS esters, and carbonyl compounds. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, in solvents like water, DMSO, DCM, or DMF .
Major Products Formed
The major products formed from reactions involving Amino-PEG4-alcohol include PEG derivatives with various functional groups, such as esters, amides, and ethers . These derivatives are useful in a wide range of applications, including drug delivery and bioconjugation .
Vergleich Mit ähnlichen Verbindungen
Amino-PEG4-alcohol can be compared to other PEG-based linkers, such as:
Amino-PEG2-alcohol: Similar in structure but with a shorter PEG chain, resulting in different solubility and reactivity properties.
Amino-PEG6-alcohol: Has a longer PEG chain, which can affect its hydrophilicity and flexibility.
Amino-PEG4-acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different reactivity and applications.
Amino-PEG4-alcohol is unique due to its balance of chain length, solubility, and reactivity, making it a versatile and widely used compound in various fields .
Eigenschaften
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOJXMUSDYSKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5072933 | |
| Record name | Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5072933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86770-74-3 | |
| Record name | 2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86770-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086770743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5072933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1665899.png)












